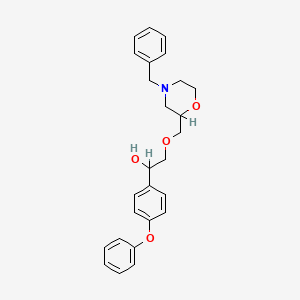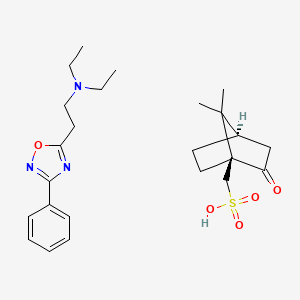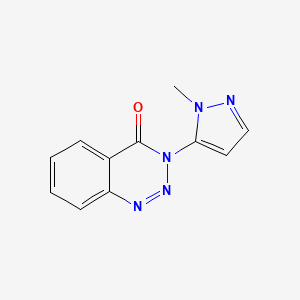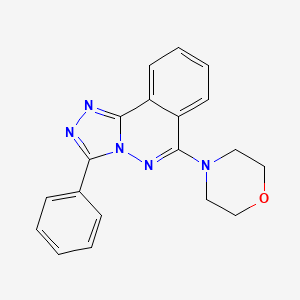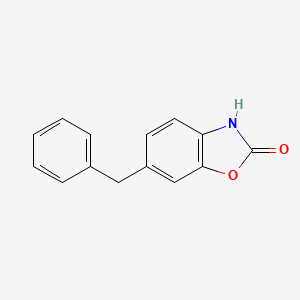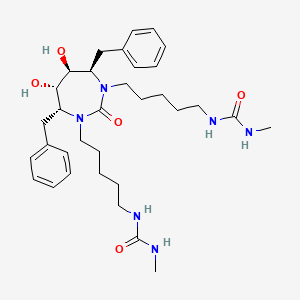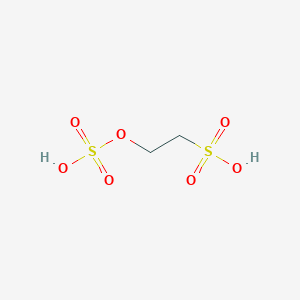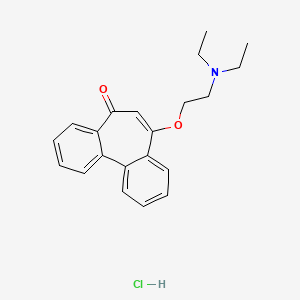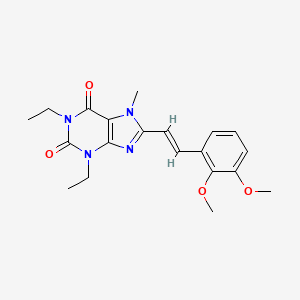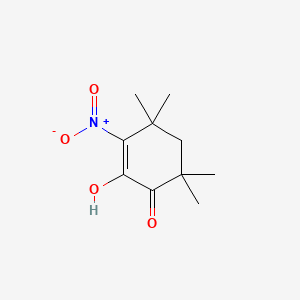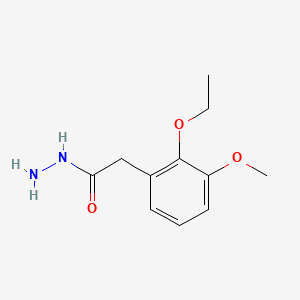
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- is an organic compound with the molecular formula C10H17NS and a molecular weight of 183.31 This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts these substrates to 2,5-unsubstituted pyrroles .
Analyse Chemischer Reaktionen
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-ethyl-1-methyl: This compound has a similar pyrrole ring structure but different substitutions, leading to distinct chemical properties.
1H-Pyrrole-1-ethanol, 2,5-dimethyl: This compound has an ethanol group instead of an ethanethiol group, which affects its reactivity and applications.
1H-Pyrrole, 2-methyl: This simpler pyrrole derivative lacks the additional substitutions present in 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)-, resulting in different chemical behavior.
Eigenschaften
CAS-Nummer |
153687-00-4 |
|---|---|
Molekularformel |
C10H17NS |
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3 |
InChI-Schlüssel |
QRMCUTXWBFUSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCS)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


